2-(4-Bromophenyl)butanoic acid
Overview
Description
2-(4-Bromophenyl)butanoic acid is a brominated aromatic compound with potential relevance in various chemical reactions and biological activities. While the provided papers do not directly discuss 2-(4-Bromophenyl)butanoic acid, they do provide insights into the behavior of similar brominated compounds and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-bromo-2-butanone 1,4-bisphosphate, a compound with a reactive bromine atom, was achieved to study its interaction with ribulosebisphosphate carboxylase, an enzyme involved in photosynthesis . Similarly, the synthesis of 4-(5-Bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was carried out through a multi-step process including bromination, aldol condensation, and reduction reactions . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)butanoic acid.
Molecular Structure Analysis
The molecular structure of brominated compounds plays a crucial role in their reactivity and interaction with other molecules. For example, the presence of a bromine atom can significantly affect the electronic distribution within the molecule, as seen in the study of 4-cyano-2-butenyl groups used as protecting groups in oligonucleotide synthesis . The electronic effects of the bromine atom in 2-(4-Bromophenyl)butanoic acid would likely influence its reactivity in a similar manner.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. The papers discuss the reactivity of brominated compounds in different contexts, such as the affinity labeling of enzymes , the formation of Brønsted acid sites during dehydration reactions , and the inhibition of enzymes like carbonic anhydrase and cholinesterases . These studies suggest that 2-(4-Bromophenyl)butanoic acid could also exhibit interesting reactivity, potentially acting as an inhibitor or reactant in similar biochemical and chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The solubility of 4'-bromomethyl-2-cyanobiphenyl in various solvent mixtures was studied, showing that solubility increases with temperature and the mole fraction of acetone . This information could be relevant when considering the solubility and dissolution behavior of 2-(4-Bromophenyl)butanoic acid in different solvents and under varying conditions.
Scientific Research Applications
1. Anti-Diabetic Agents
2-(4-Bromophenyl)butanoic acid has been explored for its potential in developing anti-diabetic agents. A study involved its conversion into various chemical structures, demonstrating their ability to inhibit the α-glucosidase enzyme. This enzyme is a target in the management of diabetes, and compounds developed from 2-(4-Bromophenyl)butanoic acid exhibited significant inhibitory potential, making them potential lead molecules for antidiabetic drugs (Nazir et al., 2018).
2. Antibacterial Agents
Research into the synthesis of novel heterocyclic compounds from 2-(4-Bromophenyl)butanoic acid has led to the development of compounds with expected antibacterial activities. The study highlighted its utility as a key starting material for the preparation of various derivatives, which were then tested for their antibacterial properties (El-Hashash et al., 2015).
3. Organometallic Chemistry
In the field of organometallic chemistry, 2-(4-Bromophenyl)butanoic acid has been used in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation. This research is vital for understanding the chemical transformations and applications of these compounds in various industrial and research contexts (Zaidlewicz & Wolan, 2002).
4. Photolabile Ion Channels
Another intriguing application of derivatives of 2-(4-Bromophenyl)butanoic acid is in the optical gating of synthetic ion channels. These channels can be manipulated by light, and the derivatives of 2-(4-Bromophenyl)butanoic acid play a crucial role in controlling the transport of ions, which hassignificant implications for the development of advanced materials and devices in nanotechnology and biotechnology (Ali et al., 2012).
5. Synthesis of Heterocyclic Compounds
2-(4-Bromophenyl)butanoic acid has been utilized in the synthesis of diverse heterocyclic compounds. These compounds have potential applications in pharmaceuticals and materials science. The study demonstrated the ability to create novel chemical structures, which can be further explored for various applications (El-Hashash & Rizk, 2016).
6. Antifungal Activity
Research has also been conducted on the antifungal properties of derivatives of 2-(4-Bromophenyl)butanoic acid. These derivatives showed significant activity against various pathogenic fungi, indicating their potential as novel antifungal agents. This is particularly important in the context of increasing resistance to existing antifungal drugs (Buchta et al., 2004).
7. Development of Non-steroidal Anti-inflammatory Agents
Another important application is in the synthesis of intermediates for non-steroidal anti-inflammatory drugs. 2-(4-Bromophenyl)butanoic acid can be transformed into various intermediates used in the preparation of these drugs, highlighting its importance in pharmaceutical manufacturing (Xu & He, 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEFRABIRRNWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912882 | |
Record name | 2-(4-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)butanoic acid | |
CAS RN |
99070-18-5 | |
Record name | 4-Bromo-α-ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99070-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-(p-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099070185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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